molecular formula C14H17NO3 B060938 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid CAS No. 180923-81-3

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Cat. No.: B060938
CAS No.: 180923-81-3
M. Wt: 247.29 g/mol
InChI Key: SDNDNHOVHJTJPB-UHFFFAOYSA-N
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Description

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of an isoindole ring, which is a bicyclic structure containing nitrogen. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid involves several steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid can be compared with similar compounds such as lenalidomide and other isoindole derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, lenalidomide is known for its immunomodulatory effects and is used in the treatment of certain cancers .

Similar Compounds

Properties

IUPAC Name

3-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-9(2)12(14(17)18)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,3,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNDNHOVHJTJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542912
Record name 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180923-81-3
Record name 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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